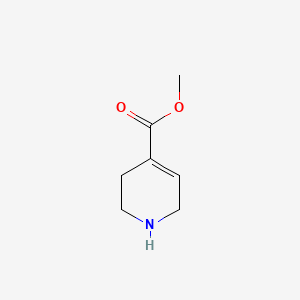

Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Overview of Tetrahydropyridine (B1245486) Ring Systems in Chemical Synthesis

The tetrahydropyridine (THP) framework is a core structure in a multitude of organic compounds. auctoresonline.org These six-membered heterocycles are characterized by a pyridine (B92270) ring that has been partially reduced, resulting in one double bond. wikipedia.org The position of this double bond and the nature of substituents on the ring dictate the molecule's chemical properties and reactivity. researchgate.net In synthetic chemistry, tetrahydropyridines are key intermediates for producing a wide array of piperidine (B6355638) derivatives and other complex nitrogen-containing molecules. nih.govacs.org

Nitrogen heterocycles are a cornerstone of modern organic and medicinal chemistry. mdpi.comresearchgate.net These cyclic compounds, which contain at least one nitrogen atom within their ring structure, are ubiquitous in nature and are fundamental components of many natural products, including alkaloids, vitamins, and nucleic acids. researchgate.net Their significance is underscored by their prevalence in pharmaceuticals; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.com This widespread application stems from the ability of the nitrogen atom to form hydrogen bonds and participate in various biological interactions, making these scaffolds privileged structures in drug design. researchgate.net Consequently, the development of new synthetic methods for the construction and functionalization of N-heterocycles remains a primary objective in contemporary organic chemistry. mdpi.comacs.org

Tetrahydropyridine, with the chemical formula C₅H₉N, exists in three distinct isomeric forms, which are differentiated by the location of the double bond within the six-membered ring. auctoresonline.orgwikipedia.org While the parent, unsubstituted forms are not widespread, their substituted derivatives are numerous and significant. wikipedia.org

The primary isomers of tetrahydropyridine are:

1,2,3,6-Tetrahydropyridine (B147620): The double bond is between carbons 4 and 5.

1,2,3,4-Tetrahydropyridine: The double bond is between carbons 5 and 6.

2,3,4,5-Tetrahydropyridine: An imine with the double bond between the nitrogen and a carbon atom. wikipedia.org

| Isomer Name | CAS Registry Number | Molecular Formula | Double Bond Position |

|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine | 694-05-3 | C₅H₉N | Δ⁴ (between C4 and C5) |

| 1,2,3,4-Tetrahydropyridine | - | C₅H₉N | Δ⁵ (between C5 and C6) |

| 2,3,4,5-Tetrahydropyridine | - | C₅H₉N | Δ¹ (Imine) |

For Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, the parent structure is the 1,2,3,6-isomer. The term "4-carboxylate" specifies the position of the methyl carboxylate (-COOCH₃) group. Positional isomerism in this context refers to the different locations this substituent group could occupy on the tetrahydropyridine ring. Attaching the group at position 4 results in a vinylogous carbamate, influencing the molecule's electronic properties and reactivity, which would differ significantly if the substituent were placed at other positions (e.g., position 3 or 5).

Contextualization within Heterocyclic Chemistry Research

Research into tetrahydropyridines is a dynamic area within heterocyclic chemistry, largely driven by their utility as synthetic intermediates and their presence in biologically active molecules. auctoresonline.orgresearchgate.net The synthesis of functionalized tetrahydropyridines is a central theme, with chemists continuously developing novel and more efficient methodologies. nih.gov These include multicomponent reactions, which allow for the construction of complex molecules in a single step, and asymmetric organocatalysis to produce specific stereoisomers. nih.govacs.org

This compound and its derivatives, such as N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol (B44631) ester, are frequently used as biochemical reagents and building blocks in life science research. chemsrc.com The tetrahydropyridine motif serves as a versatile scaffold, and the biological or chemical activity of its derivatives is highly dependent on the substituents attached to the ring system. researchgate.net This makes compounds like this compound valuable starting points for creating libraries of related molecules for further investigation.

| Property | Value |

|---|---|

| CAS Number | 70684-82-1 |

| Molecular Formula | C₇H₁₂ClNO₂ |

| Molecular Weight | 177.63 g/mol |

| MDL Number | MFCD23703517 |

Historical Development and Early Synthetic Efforts

While specific early synthetic efforts for this compound are not extensively documented in general literature, the broader interest in the 1,2,3,6-tetrahydropyridine class of compounds received a significant and unexpected impetus in 1982. This surge in research was catalyzed by the discovery of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a contaminant found in a batch of synthetic heroin. auctoresonline.org Users who injected this substance developed irreversible symptoms of Parkinson's disease, which was traced to a neurotoxic metabolite of MPTP. auctoresonline.org This event highlighted the profound biological effects of this specific heterocyclic system and spurred intense investigation into the synthesis, metabolism, and biological functions of substituted 1,2,3,6-tetrahydropyridines. auctoresonline.org

Synthetic approaches to the tetrahydropyridine core are diverse. General methods include the partial reduction of corresponding pyridinium (B92312) salts. wikipedia.org For instance, treating N-methylpyridinium with borohydride (B1222165) reagents yields 1-methyl-1,2,3,6-tetrahydropyridine. wikipedia.org More advanced and stereoselective syntheses often employ strategies like Diels-Alder reactions, domino reactions involving imines, and various metal-catalyzed cyclizations to construct the ring with high precision. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,8H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBXHMHSOCHRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Methyl 1,2,3,6 Tetrahydropyridine 4 Carboxylate

Reactions Involving the Ester Functionality

The ester group in Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is susceptible to a range of nucleophilic acyl substitution reactions. These transformations are fundamental to modifying the carboxylate moiety and introducing new functional groups.

Hydrolysis and Transesterification Reactions

The ester can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 1,2,3,6-tetrahydropyridine-4-carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester undergoes reversible hydrolysis. The reaction is typically performed by heating the ester under reflux with an excess of water to shift the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with a dilute alkali, like sodium hydroxide. This process, known as saponification, yields the carboxylate salt and methanol. The reaction is driven to completion because the carboxylate anion is resistant to nucleophilic attack by the displaced alkoxide.

Transesterification is the process of exchanging the alkoxy group of an ester with another. This reaction can also be catalyzed by either an acid or a base. When this compound is treated with an alcohol in the presence of a catalyst, the methyl group is replaced by the alkyl group from the new alcohol. For instance, reaction with ethanol would produce Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate. The reaction is typically driven to completion by using a large excess of the reactant alcohol.

| Reaction | Reagents | Product | Conditions |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid | Heat/Reflux |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O | Sodium 1,2,3,6-tetrahydropyridine-4-carboxylate | Heat/Reflux |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 1,2,3,6-tetrahydropyridine-4-carboxylate | Excess R'OH |

Reduction to Alcohol and Further Derivatization

The ester functionality can be reduced to a primary alcohol, (1,2,3,6-tetrahydropyridin-4-yl)methanol. This transformation is typically achieved using strong reducing agents.

Powerful hydride reagents, most notably Lithium aluminum hydride (LiAlH₄) , are effective for this reduction. The reaction is generally carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

The resulting allylic alcohol, (1,2,3,6-tetrahydropyridin-4-yl)methanol, is a versatile intermediate that can undergo further derivatization at the hydroxyl group. Common derivatization reactions include:

Esterification : Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) yields the corresponding esters. libretexts.org

Urethane Formation : Treatment with isocyanates (R-N=C=O) leads to the formation of carbamates (urethanes). This reaction is often catalyzed and proceeds readily with the alcohol acting as a nucleophile.

| Reaction | Reagent | Product |

| Reduction | 1. LiAlH₄, Dry Ether 2. H₂O workup | (1,2,3,6-Tetrahydropyridin-4-yl)methanol |

| Esterification | R'COCl, Pyridine (B92270) | (1,2,3,6-Tetrahydropyridin-4-yl)methyl acetate |

| Urethane Formation | R'NCO | (1,2,3,6-Tetrahydropyridin-4-yl)methyl carbamate |

Condensation Reactions with the Ester Group

The α-protons (hydrogens on the carbon adjacent to the ester carbonyl) of this compound are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. beilstein-journals.org In a self-condensation of this compound, one molecule would act as the nucleophile (after deprotonation) and the other as the electrophile, leading to the formation of a β-keto ester. For a successful Claisen condensation, a stoichiometric amount of base is required, as the resulting β-keto ester is more acidic and will be deprotonated by the alkoxide base, driving the reaction to completion. beilstein-journals.org

If the molecule were a diester, an intramolecular version of this reaction, known as the Dieckmann condensation , could occur to form a cyclic β-keto ester. This is particularly efficient for the formation of 5- and 6-membered rings. organic-chemistry.orgscispace.com

Transformations of the C=C Double Bond

The endocyclic C=C double bond in the tetrahydropyridine (B1245486) ring is a site of unsaturation, making it susceptible to addition reactions, particularly with electrophiles, and participation in cycloaddition reactions.

Electrophilic Addition Reactions

The double bond can react with various electrophiles. In these reactions, the double bond acts as a nucleophile, attacking the electrophilic species to form a carbocation intermediate, which is then attacked by a nucleophile.

One of the fundamental electrophilic addition reactions is hydrohalogenation , the addition of hydrogen halides (such as HBr or HCl). Following Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the more stable carbocation intermediate. The halide ion then attacks the carbocation.

Another important reaction is halogenation , the addition of halogens (like Br₂ or Cl₂) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition of the two halogen atoms. N-Bromosuccinimide (NBS) is a common reagent used for the bromination of alkenes and their derivatives. mdpi.com

Cycloaddition Reactions (e.g., [4+2] cycloadditions)

The double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction . In this concerted pericyclic reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The reactivity of the tetrahydropyridine derivative as a dienophile is influenced by the substituents on the ring and the nitrogen atom. Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

The tetrahydropyridine ring itself, particularly in its dihydropyridine (B1217469) tautomeric form, can potentially act as a diene. Furthermore, variants of the Diels-Alder reaction, such as the hetero-Diels-Alder reaction , are possible where either the diene or the dienophile contains a heteroatom. beilstein-journals.orgresearchgate.net These reactions are powerful methods for the construction of complex heterocyclic ring systems. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Hydrohalogenation | HBr | 4-Bromo-5-methoxycarbonyl-piperidine derivative | Follows Markovnikov's rule |

| Halogenation | Br₂ | 4,5-Dibromo-piperidine derivative | Anti-addition via halonium ion |

| Diels-Alder Reaction | Conjugated Diene | Bicyclic adduct | Forms a new six-membered ring |

Catalytic Hydrogenation and Reduction

The carbon-carbon double bond in the 1,2,3,6-tetrahydropyridine (B147620) ring is susceptible to catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) and a metal catalyst, leading to the saturation of the double bond to form the corresponding piperidine (B6355638) derivative, methyl piperidine-4-carboxylate.

Detailed studies on the closely related alkaloid, arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate), have shown that this reduction occurs biologically. A major metabolite of both arecoline and its hydrolyzed form, arecaidine, is N-methylnipecotic acid, which is formed through the reduction of the carbon-carbon double bond. nih.gov This metabolic pathway underscores the susceptibility of the tetrahydropyridine ring to reduction.

While specific synthetic examples for this compound are not extensively detailed in peer-reviewed literature, the hydrogenation of such enamines is a standard transformation in organic synthesis. Typical conditions for this reaction would involve catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. The resulting saturated piperidine ring is a common scaffold in many pharmacologically active molecules.

| Catalyst | Hydrogen Source | Typical Substrate Class | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Alkenes, Tetrahydropyridines | Alkanes, Piperidines |

| Platinum Dioxide (PtO₂) | H₂ gas | Aromatic and Heterocyclic Rings | Saturated Rings |

| Raney Nickel | H₂ gas | Unsaturated C-C and C-N bonds | Saturated derivatives |

| Biological (e.g., liver enzymes) | Endogenous reducing equivalents | Arecoline | N-methylnipecotic acid nih.gov |

Oxidation Reactions

The tetrahydropyridine ring can undergo oxidation to form either the more stable aromatic pyridine ring or other oxidized species. Research on analogous 1,2,3,4-tetrahydropyridine structures has demonstrated that they can undergo slow oxidation to the corresponding pyridine when exposed to oxygen. nih.gov For this compound, this would result in the formation of methyl isonicotinate (methyl pyridine-4-carboxylate).

Mechanistic studies on the oxidation of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a structural analog, have provided significant insight. The oxidation of MPTP by monoamine oxidase B (MAO-B) is a key step in its mechanism of toxicity. This enzymatic oxidation proceeds via a two-electron process, likely through a single electron transfer (SET) or proton-coupled electron transfer (PCET) mechanism, to form the 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) intermediate, which is then further oxidized to the 1-methyl-4-phenylpyridinium (MPP+) ion. vt.edu

Furthermore, studies on arecoline show that it can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which highlights its participation in oxidation-reduction reactions within biological systems. tandfonline.comresearchgate.net This generation of ROS may contribute to the compound's cytotoxicity and genotoxicity. tandfonline.comresearchgate.net

Reactivity at the Nitrogen Atom

The secondary amine (N-H) in this compound is a key site of reactivity, functioning as a nucleophile and a base.

N-Alkylation and N-Acylation Reactions

As a secondary amine, the nitrogen atom readily undergoes N-alkylation and N-acylation. N-alkylation can be achieved by reacting the compound with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. This reaction yields N-substituted tertiary amines. The synthesis of various N-alkylated dihydropyridines and related tetrahydropyridine systems has been reported as a common strategy for modifying molecular properties. nih.govnih.gov

N-acylation occurs upon treatment with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction produces the corresponding N-acyl derivative (an amide), which can alter the electronic properties and reactivity of the nitrogen atom.

Formation of N-Oxides or other Nitrogen-Containing Derivatives

The nitrogen atom in the tetrahydropyridine ring, particularly after conversion to a tertiary amine via N-alkylation, can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

Metabolic studies of the analog arecoline have confirmed that N-oxidation is a significant biotransformation pathway. Arecoline N-oxide has been identified as a major metabolite in mice. nih.govnih.govwikipedia.org The synthesis and characterization of arecoline N-oxide have been reported, confirming its structure. nih.gov The formation of an N-oxide introduces a highly polar N⁺-O⁻ bond, which can significantly alter the parent molecule's solubility and biological activity. nih.gov

| Reaction Type | Reagent(s) | Product Type | Example Analog |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | N-alkylated 1,4-dihydropyridines nih.gov |

| N-Acylation | Acyl Chloride, Base | N-Acyl Amide | N-acylpyrroles nsf.gov |

| N-Oxidation | m-CPBA or H₂O₂ | N-Oxide | Arecoline N-oxide nih.gov |

| Quaternization | Alkyl Halide | Quaternary Ammonium Salt | Arecaidine Propargyl Ester methiodide nih.gov |

Quaternization Reactions

Following N-alkylation to form a tertiary amine, the nitrogen atom can undergo a subsequent reaction with an alkyl halide to form a quaternary ammonium salt. This process, known as the Menshutkin reaction or quaternization, results in a permanently positively charged nitrogen center. Studies on derivatives of arecoline have demonstrated this reactivity, with the synthesis of quaternary salts such as arecaidine propargyl ester methiodide. nih.gov The quaternization significantly impacts the electronic and steric properties of the molecule, often leading to a complete change in its pharmacological profile, including a potential loss of agonist activity. nih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions

The tetrahydropyridine ring, while generally stable, can participate in rearrangement reactions under specific conditions, although such reactions are not commonly reported for this specific scaffold. Ring expansion and contraction reactions are powerful methods in organic synthesis for accessing different ring sizes from readily available precursors. wikipedia.org

For instance, related six-membered nitrogen heterocycles have been shown to undergo rearrangement. Tetrahydropyridazinones have been observed to undergo ring expansion reactions with dimethyl acetylenedicarboxylate to form seven-membered tetrahydroazepinones. rsc.org The same study also reported a photochemical ring contraction of a tetrahydropyridazinone to a five-membered pyrrolidinone. rsc.org

While these specific reaction types—such as Wagner-Meerwein rearrangements, Beckmann rearrangements, or electrocyclic ring openings—have not been explicitly documented for this compound itself, the structural motifs present suggest theoretical possibilities. wikipedia.org For example, functionalization of the double bond to an epoxide could potentially lead to acid-catalyzed ring-opening or rearrangement pathways. rsc.org However, these remain speculative without direct experimental evidence for this compound.

Radical and Photochemical Transformations

While specific, documented radical and photochemical transformations exclusively for this compound are not extensively reported in the literature, the reactivity of the broader class of tetrahydropyridine derivatives provides significant insights into its potential behavior.

Radical Transformations:

The tetrahydropyridine ring is susceptible to radical reactions, particularly at the allylic positions. The C-6 position, being alpha to both the nitrogen atom and the double bond, has an exceptionally weak C-H bond, making it a primary site for hydrogen abstraction to form a stable α-aminoalkyl radical nih.gov. This stability is attributed to the delocalization of the radical electron onto both the nitrogen lone pair and the adjacent π-system.

Studies on similar tetrahydropyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have shown that these radicals react with molecular oxygen at nearly diffusion-controlled rates nih.gov. This reaction is proposed to proceed through a peroxyl radical intermediate, which can then lead to oxidized products like the corresponding dihydropyridinium species nih.gov.

Furthermore, radical cyclization processes have been employed in the synthesis of sulfonated tetrahydropyridine derivatives, where a sulfonyl radical initiates the cyclization of a 1,6-enyne researchgate.net. Palladium-catalyzed reactions of tetrahydropyridine derivatives have also been shown to proceed through a hybrid palladium-radical mechanism organic-chemistry.org. These examples underscore the potential for this compound to participate in a variety of radical-mediated transformations.

Photochemical Transformations:

The photochemical reactivity of 1,2,3,6-tetrahydropyridines is less documented than that of their 1,4-dihydropyridine isomers. The interest in the photochemistry of dihydropyridines largely stems from the photosensitivity of drugs like nifedipine digitellinc.com. Photochemical reactions of 1,4-dihydropyridines can involve [2+2] cycloadditions digitellinc.com. While direct evidence for similar reactions in 1,2,3,6-tetrahydropyridine systems is scarce, the presence of the double bond in this compound suggests a potential for photochemical reactivity, which remains an area for further investigation.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often focus on identifying key intermediates, understanding the kinetics and thermodynamics of the reaction, and characterizing the transition states.

The identification of reaction intermediates provides a snapshot of the reaction pathway. In the context of the formation of tetrahydropyridine rings through multicomponent reactions, key intermediates such as 2-hydroxypiperidines have been isolated and characterized nih.gov. These intermediates form through a domino sequence of reactions including Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization nih.gov. Subsequent dehydration of the 2-hydroxypiperidine leads to the formation of the tetrahydropyridine ring.

In a different synthetic approach involving a cascade C-H activation-cyclization-reduction sequence, dihydropyridine species are formed as intermediates, which are then reduced to the final tetrahydropyridine products nih.gov. The reduction of the intermediate dihydropyridine proceeds via an iminium ion, which is then selectively reduced by a borohydride reagent nih.gov.

The table below summarizes key intermediates identified in reactions leading to tetrahydropyridine structures.

| Reaction Type | Key Intermediate(s) | Precursors | Subsequent Transformation |

| Multicomponent Reaction | 2-Hydroxypiperidine | Aldehydes, C-H acids, β-ketoesters, Ammonium acetate | Dehydration to form tetrahydropyridine |

| C-H Activation Cascade | Dihydropyridine, Iminium ion | Imines, Alkynes | Reduction to form tetrahydropyridine |

Kinetic Studies: The rates of reactions involving this compound will be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, in the formation of tetrahydropyridines from multicomponent reactions, some steps are observed to be fast (e.g., the formation of 2-hydroxypiperidine), while others, like the subsequent dehydration and isomerization, are slow, taking days or even months at room temperature nih.gov.

Thermodynamic Studies: The thermodynamic stability of this compound and its reaction products will determine the position of equilibrium. Isomerization reactions of tetrahydropyridines are possible, and the relative stability of the isomers will dictate the product distribution at equilibrium. The solvent can also play a significant role in the thermodynamics of these reactions, influencing product distribution by affecting the stability of intermediates and transition states nih.gov. For example, in the isomerization of monoterpene epoxides, a related heterocyclic system, solvent polarity was found to drastically affect the product distribution nih.gov.

The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of a reaction. While specific transition state analyses for reactions of this compound are not published, computational studies on related systems offer valuable models.

In the stereoselective synthesis of tetrahydropyridines via a C-H activation-cyclization-reduction cascade, the transition state leading from the intermediate dihydropyridine to an iminium ion has been rationalized to explain the observed high diastereoselectivity nih.gov. The preferred conformation of this transition state is influenced by allylic strain, which dictates the facial selectivity of the subsequent reduction step nih.gov.

Similarly, in the intramolecular oxa-Michael addition to form tetrahydropyrans, a related heterocyclic system, computational studies have shown that the nature of the transition state (early or late) is dependent on the reaction conditions (acidic or basic catalysis), which in turn affects the stereochemical outcome rsc.org. Under acidic conditions, a late transition state is favored, leading to the thermodynamically more stable product, while under basic conditions, an early transition state can lead to the kinetically favored product rsc.org. These principles of transition state control are likely applicable to reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 1,2,3,6 Tetrahydropyridine 4 Carboxylate

Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., fragmentation patterns, isotopic labeling)

Mass spectrometry is a powerful analytical technique for elucidating the structure and mechanistic pathways of chemical compounds. In the case of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, mass spectrometry provides critical insights into its elemental composition and structural features through the analysis of its fragmentation patterns. While specific isotopic labeling studies for this exact compound are not extensively detailed in the available literature, the principles of such studies are well-established for mechanistic elucidation.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₈H₁₃NO₂, the expected monoisotopic mass can be calculated with high precision.

A study on the metabolism of the related alkaloid, arecoline (an isomer of this compound), utilized ultra-performance liquid chromatography–time-of-flight mass spectrometry to identify metabolites. In this study, the protonated molecule of arecoline ([M+H]⁺) was observed at an m/z of 156.104, which corresponds to the elemental formula C₈H₁₄NO₂⁺ and confirms the molecular weight of the neutral molecule as 155.105. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of the analyte.

Table 1: Theoretical and Observed Mass for Protonated this compound

| Molecular Formula | Adduct | Theoretical m/z | Observed m/z (from isomer data) |

|---|

Note: Observed m/z is based on the isomeric compound arecoline.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum of the fragment ions (product ions). This provides detailed structural information about the precursor ion. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to elucidate the structure of new molecules.

In a typical MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 156) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the formation of various product ions. Based on the structure of this compound, likely fragmentation pathways would involve the loss of the methoxycarbonyl group or fragmentation of the tetrahydropyridine (B1245486) ring.

For instance, analysis of the related compound arecaidine (the demethylated form of arecoline) by liquid chromatography-tandem mass spectrometry revealed that its precursor ion ([M+H]⁺ at m/z 142) fragments to produce product ions at m/z 99 and m/z 44. nih.gov These fragments correspond to the loss of the carboxyl group and further fragmentation of the ring structure.

Table 2: Potential Fragmentation Patterns of this compound based on Isomer Data

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Potential Fragment Structure |

|---|---|---|---|

| 156 ([M+H]⁺) | 97 | C₂H₅NO₂ | Tetrahydropyridine ring fragment |

| 156 ([M+H]⁺) | 82 | C₃H₆O₂ | N-methylpiperideine fragment |

Note: This table is predictive and based on general fragmentation principles and data from isomeric compounds.

The study of these fragmentation pathways is crucial for understanding the stability of different parts of the molecule and for developing selective and sensitive analytical methods for its detection and quantification in various matrices. Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be a powerful tool to confirm these proposed fragmentation mechanisms. By observing the mass shifts in the fragment ions, the exact atoms involved in each fragmentation step can be determined, providing definitive evidence for the mechanistic pathway.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO, Frontier Molecular Orbital (FMO) Theory)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be located around the electron-rich regions, such as the nitrogen atom and the C=C double bond, while the LUMO would be concentrated on the electron-withdrawing methyl carboxylate group. A hypothetical data table for such an analysis is presented below.

| Parameter | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of what a computational study would provide.

Electrostatic Potential and Non-Covalent Interaction (NCI) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the area around the nitrogen atom and the carbonyl oxygen would be expected to show negative potential (red), indicating sites for electrophilic attack. Regions near the hydrogens would show positive potential (blue).

Non-covalent interaction (NCI) analysis is used to visualize and understand weak interactions like hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and crystal packing.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the tetrahydropyridine (B1245486) ring means the molecule can exist in various shapes or conformations. Understanding these conformations and their relative energies is key to understanding its biological activity and physical properties.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics is a faster computational method used to explore the possible conformations of a molecule. Molecular dynamics (MD) simulations would model the movement of the atoms over time, providing a dynamic view of its conformational flexibility in different environments (e.g., in a vacuum or in a solvent). This would reveal the most stable and most populated conformations.

Potential Energy Surface Scans

A potential energy surface (PES) scan involves systematically changing a specific geometric parameter (like a bond angle or a dihedral angle) and calculating the energy at each step. For this compound, a PES scan of the rotation around the C-C bond connecting the ring to the carboxylate group could identify the most stable rotational isomer. The results would typically be plotted on a graph showing energy versus the geometric parameter, with energy minima corresponding to stable conformers.

Reaction Mechanism Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of how the molecule reacts. For instance, the mechanism of N-alkylation or the hydrolysis of the ester group could be modeled. Such studies would calculate the activation energies for each step, predicting the feasibility and rate of the reaction under different conditions.

While specific data for this compound is not available, the methodologies described here represent the standard computational approaches that would be employed to characterize it fully. The lack of such published studies highlights an opportunity for future research to fill this knowledge gap.

Transition State Calculations for Reaction Pathways

Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves the calculation of the high-energy transition state structure that connects reactants and products. While specific transition state calculations for the reaction pathways directly involving this compound are not extensively detailed in publicly available literature, the principles of such calculations can be applied to understand its formation and reactivity.

For instance, the synthesis of the tetrahydropyridine ring often involves cycloaddition reactions, such as the Diels-Alder reaction, or multi-component reactions like the Hantzsch synthesis followed by modifications. Density Functional Theory (DFT) is a commonly employed method to model these complex reactions. DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.

A hypothetical DFT study on the formation of a tetrahydropyridine ring system analogous to this compound would involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants, transition state, and products.

Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is the difference in energy between the transition state and the reactants. This provides critical information about the reaction kinetics.

Such calculations would allow chemists to understand the feasibility of a proposed synthetic route and to rationalize the observed outcomes.

Computational Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)

Computational chemistry is an invaluable tool for predicting the selectivity of chemical reactions, which is often a significant challenge in organic synthesis. For a molecule like this compound, which contains multiple reactive sites and the potential for stereoisomerism, predicting selectivity is crucial.

Regioselectivity: In reactions involving the functionalization of the tetrahydropyridine ring, computational methods can predict the most likely site of attack. This is often achieved by calculating and analyzing various electronic properties of the molecule, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These are used to predict the local reactivity of different atoms in a molecule towards nucleophilic, electrophilic, or radical attack.

By comparing the activation energies for reactions at different positions, the most favorable reaction pathway and thus the major regioisomer can be predicted.

Stereoselectivity: The synthesis of tetrahydropyridines can often lead to the formation of stereoisomers. Computational modeling can be used to predict the stereochemical outcome of a reaction by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle. For example, in a hydrogenation reaction of a dihydropyridine (B1217469) precursor, the facial selectivity of the hydride attack can be rationalized by examining the steric and electronic factors of the transition states for attack from either face of the double bond.

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are instrumental in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, computational prediction of its spectroscopic data would typically involve the following:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The process involves:

Optimizing the geometry of the molecule at a suitable level of theory.

Performing a GIAO calculation on the optimized structure to obtain the absolute shielding tensors for each nucleus.

Referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

By comparing the calculated NMR spectrum with the experimental one, the structure of the compound can be confirmed, and individual signals can be assigned to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical IR spectrum that can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the molecular structure.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the energies of potential fragment ions. This information can help in interpreting the fragmentation patterns observed in experimental mass spectra, aiding in the structural analysis of the molecule.

The synergy between computational prediction and experimental data is a powerful approach in modern chemical research, providing a deeper understanding of the structure, reactivity, and properties of molecules like this compound.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of functional groups within methyl 1,2,3,6-tetrahydropyridine-4-carboxylate allows for its elaboration into a variety of more complex heterocyclic systems. Its partially saturated piperidine (B6355638) ring serves as a foundational element for the synthesis of numerous derivatives with significant biological and chemical interest.

Building Block for Piperidine Derivatives

The tetrahydropyridine (B1245486) core of this compound can be readily converted to the corresponding saturated piperidine ring through catalytic hydrogenation. This transformation provides access to a class of piperidine-4-carboxylate esters, which are key structural motifs in a multitude of pharmaceutical agents and natural products. The reaction typically proceeds with high efficiency using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

The resulting piperidine derivative, methyl piperidine-4-carboxylate, serves as a versatile intermediate for further functionalization. The secondary amine can be N-alkylated or N-arylated, and the ester moiety can be hydrolyzed, reduced, or converted to amides, enabling the synthesis of a diverse library of substituted piperidines.

| Reaction | Catalyst | Product Class | Potential Applications |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Rh/C | Piperidine-4-carboxylates | Pharmaceutical intermediates, scaffolds for combinatorial chemistry |

Intermediate in Azabicyclic Systems Synthesis

The presence of both a nucleophilic nitrogen and a reactive alkene within the same molecule makes this compound an attractive precursor for the synthesis of azabicyclic frameworks. Intramolecular cyclization reactions, such as the Diels-Alder reaction, can be employed to construct fused or bridged ring systems.

For instance, the double bond in the tetrahydropyridine ring can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. Alternatively, functionalization of the nitrogen atom with a group containing a diene moiety can set the stage for an intramolecular Diels-Alder (IMDA) reaction, leading to the formation of complex azabicyclic structures. These scaffolds are prevalent in a number of alkaloids and other biologically active compounds.

Construction of Polycyclic Nitrogen-Containing Frameworks

Beyond bicyclic systems, this compound can be utilized in synthetic strategies aimed at constructing more elaborate polycyclic nitrogen-containing frameworks. Tandem or cascade reactions that form multiple rings in a single operation are particularly powerful in this context.

By carefully designing reaction sequences that exploit the reactivity of the different functional groups present in the molecule, chemists can assemble complex architectures. For example, a sequence involving N-functionalization followed by an intramolecular cyclization and subsequent ring-closing metathesis could, in principle, lead to the formation of intricate polycyclic systems.

Role in Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of efficiency and atom economy. While specific examples directly involving this compound in such reactions are not extensively documented in readily available literature, its structure suggests potential for its inclusion in the design of novel cascade and multicomponent processes for the synthesis of tetrahydropyridines and related heterocycles.

The combination of a nucleophilic amine and an electrophilic double bond (after activation) within the same molecule could be exploited in the design of new cascade sequences. For instance, an initial reaction at the nitrogen could be followed by an intramolecular cyclization onto the double bond. In the context of MCRs, the amine functionality could participate in reactions like the Ugi or Passerini reactions, with the resulting product potentially undergoing further transformations involving the tetrahydropyridine ring.

Utility in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. The multiple functional groups of this compound make it an ideal starting point for such strategies.

From this single precursor, a variety of synthetic pathways can be envisioned. For example, selective manipulation of the double bond (e.g., epoxidation, dihydroxylation, or cleavage) can lead to one set of derivatives. Independently, modification of the amine (e.g., acylation, alkylation, or sulfonylation) can generate another family of compounds. Furthermore, transformations of the ester group provide yet another avenue for diversification. The combination of these selective modifications can rapidly generate a large and diverse collection of molecules for applications in drug discovery and chemical biology.

| Functional Group | Transformation | Resulting Scaffold |

|---|---|---|

| Double Bond | Hydrogenation | Piperidine |

| Epoxidation | Epoxy-piperidine | |

| Diels-Alder Reaction | Azabicyclic system | |

| Amine | N-Alkylation | N-Alkyl-tetrahydropyridine |

| N-Acylation | N-Acyl-tetrahydropyridine | |

| Ester | Hydrolysis | Tetrahydropyridine carboxylic acid |

| Reduction | (Tetrahydropyridinyl)methanol | |

| Amidation | Tetrahydropyridine carboxamide |

Functionalization for Advanced Materials Science

While the primary applications of this compound have been in the realm of organic synthesis for pharmaceutical and biological applications, its functional handles also present opportunities for its incorporation into advanced materials. The amine and ester functionalities could be used to polymerize or graft the molecule onto surfaces or into polymer backbones.

For instance, the amine group could be used to initiate ring-opening polymerization of epoxides or lactones. The ester could be converted to a carboxylic acid, which could then be used as a monomer in condensation polymerizations. The resulting polymers, containing the tetrahydropyridine or piperidine moiety, could exhibit interesting properties for applications in areas such as drug delivery, catalysis, or as functional coatings. However, it is important to note that the exploration of this compound in materials science is a less developed area compared to its use in organic synthesis.

Emerging Research Directions and Future Challenges

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. researchgate.net For the synthesis of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate and its derivatives, this translates into several promising research avenues.

A primary focus is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.netmdpi.com Water, due to its low cost and negligible toxicity, is a highly attractive medium for synthesizing nitrogen-containing heterocycles. mdpi.com Bio-based solvents, such as glycerol, ethyl lactate, and eucalyptol, are also gaining traction as renewable and safer options. researchgate.netmdpi.com Furthermore, solvent-free reaction conditions, often coupled with techniques like microwave irradiation, represent a significant step towards greener protocols by reducing chemical waste and often shortening reaction times. nih.govresearchgate.net

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, offering high atom economy by combining three or more reactants in a single step to form a complex product. acs.orgroyalsocietypublishing.org The application of MCRs to the synthesis of functionalized tetrahydropyridines is an active area of research, providing a direct and efficient route to diverse libraries of compounds while minimizing purification steps. researchgate.netufms.br

| Synthetic Approach | Conventional Method | Greener Alternative | Key Advantages of Greener Route |

| Solvent | Volatile Organic Compounds (VOCs) like Dichloromethane, Toluene | Water, Bio-solvents (Glycerol, Eucalyptol), Deep Eutectic Solvents researchgate.netmdpi.commdpi.com | Reduced toxicity, lower environmental impact, increased safety, potential for recyclability. researchgate.netresearchgate.net |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound nih.gov | Rapid heating, shorter reaction times, often higher yields and purity. nih.gov |

| Reaction Design | Multi-step synthesis with isolated intermediates | One-pot, multicomponent reactions (MCRs) researchgate.netufms.br | Higher atom economy, reduced waste, operational simplicity, faster access to complex molecules. researchgate.net |

| Catalyst | Stoichiometric reagents, heavy metal catalysts | Recyclable heterogeneous catalysts, organocatalysts, biocatalysts mdpi.comnih.gov | Reduced waste, catalyst reusability, milder reaction conditions, high selectivity. mdpi.com |

Discovery of Novel Catalytic Transformations

Catalysis is at the heart of efficient chemical synthesis, and the discovery of novel catalytic systems is crucial for advancing the chemistry of this compound. Research is moving beyond traditional catalysts toward more sophisticated and selective systems.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govacs.org For tetrahydropyridine (B1245486) synthesis, chiral organocatalysts can facilitate domino reactions to construct the heterocyclic ring with high enantioselectivity, providing access to specific stereoisomers which is critical for pharmaceutical applications. nih.govacs.orgresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. mdpi.com Enzymes like amine oxidases, transaminases, and imine reductases could be employed for the asymmetric synthesis or deracemization of tetrahydropyridine derivatives. whiterose.ac.uk This approach not only aligns with green chemistry principles but can also significantly shorten synthetic routes compared to classical chemical methods. mdpi.com

Furthermore, advances in transition-metal catalysis continue to provide new avenues. For instance, palladium-catalyzed aerobic oxidative cyclization allows for the construction of N-heterocycles using environmentally friendly molecular oxygen as the oxidant. mdpi.com Such methods could be adapted for novel syntheses of the tetrahydropyridine core.

| Catalyst Type | Example System | Application in Tetrahydropyridine Synthesis | Potential Advantages |

| Organocatalysis | Quinine-derived squaramide nih.gov | Asymmetric multicomponent reactions to form chiral tetrahydropyridines. nih.govacs.org | Metal-free, high enantioselectivity, mild conditions. researchgate.net |

| Biocatalysis | Amine Oxidases (AOx) whiterose.ac.uk | Deracemization of racemic tetrahydropyridines. whiterose.ac.uk | High stereoselectivity, environmentally benign (aqueous media, mild temperatures), reduced waste. mdpi.com |

| Homogeneous Metal Catalysis | Palladium complexes mdpi.com | Aerobic oxidative cyclization of alkenyl amides. mdpi.com | Use of green oxidants (air/O2), high efficiency. mdpi.com |

| Heterogeneous Catalysis | Fe3O4–GO–SO3H mdpi.com | One-pot synthesis of fused N-heterocycles. mdpi.com | Catalyst recyclability, operational simplicity, potential for flow chemistry. |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. ucla.edueurekalert.org For a target such as this compound, these data-driven techniques can accelerate the discovery and optimization of synthetic routes.

Beyond predicting outcomes, AI is also a powerful tool for retrosynthetic analysis. Computer-Aided Synthesis Planning (CASP) programs, increasingly powered by ML, can propose novel synthetic pathways to a target molecule by learning from the vast body of published chemical reactions. nih.govnih.gov This can help chemists identify non-intuitive or more efficient routes to this compound and its derivatives.

| AI/ML Application | Description | Impact on Synthesis of this compound |

| Reaction Yield Prediction | Supervised learning models are trained on reaction data to predict the yield of a reaction given specific reactants and conditions. ucla.eduprinceton.edu | Enables rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature) without extensive experimentation. |

| Selectivity Prediction | ML algorithms, particularly those using 3D molecular information, can predict regioselectivity or stereoselectivity. digitellinc.comnih.gov | Guides the choice of reagents and catalysts to obtain the desired isomer of a functionalized tetrahydropyridine derivative. |

| Retrosynthetic Analysis | AI tools analyze a target molecule and suggest potential precursors and reaction steps by applying learned chemical rules. nih.govnih.gov | Proposes novel and potentially more efficient synthetic routes to the core structure or its complex analogues. |

| HTE Data Analysis | ML models analyze data from High-Throughput Experimentation to identify complex relationships between reaction parameters and outcomes. digitellinc.com | Accelerates the discovery of optimal conditions from a large, multi-variable experimental space. |

Exploration of Unconventional Reaction Media for Synthesis

The choice of solvent can dramatically influence reaction rates, selectivity, and environmental footprint. Research into unconventional media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), offers exciting possibilities for the synthesis of this compound. mdpi.comresearchgate.net

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them a recyclable and safer alternative to volatile organic compounds. ppor.azrsc.org In the context of tetrahydropyridine synthesis, ILs have been shown to enhance the rates and selectivity of cycloaddition reactions like the aza-Diels-Alder reaction. ppor.azresearchgate.netmdpi.com

Deep eutectic solvents (DESs) are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. mdpi.com They share many of the beneficial properties of ILs but are often cheaper, less toxic, and biodegradable. mdpi.comrsc.org DESs, such as those based on choline (B1196258) chloride, have proven to be effective media for the synthesis of various N-heterocycles, promoting reactions and simplifying product isolation. mdpi.comresearchgate.net

| Reaction Medium | Composition | Key Properties | Potential Application in Synthesis |

| Volatile Organic Compounds (VOCs) | e.g., Toluene, Dichloromethane | High vapor pressure, often toxic and flammable. | Traditional medium for organic reactions. |

| Ionic Liquids (ILs) | e.g., 1-Butyl-3-methylimidazolium ([BMIM]) salts rsc.orgmdpi.com | Negligible vapor pressure, high thermal stability, tunable polarity, recyclable. ppor.az | Catalyzing and accelerating aza-Diels-Alder reactions to form the tetrahydropyridine ring. researchgate.net |

| Deep Eutectic Solvents (DESs) | e.g., Choline chloride/Urea, Choline chloride/Glycerol mdpi.com | Low cost, biodegradable, low toxicity, recyclable. mdpi.comresearchgate.net | Green medium for multicomponent reactions leading to functionalized tetrahydropyridines. rsc.orgdntb.gov.ua |

| Water | H₂O | Non-toxic, inexpensive, abundant, environmentally benign. mdpi.com | Eco-friendly medium for Biginelli-type or other condensation reactions. mdpi.com |

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry provides powerful in silico tools to design novel molecules and predict their properties before they are synthesized in the lab. mdpi.com This "design-before-synthesis" approach can significantly de-risk and accelerate the development of new derivatives of this compound with tailored reactivity or biological activity.

Using methods like Density Functional Theory (DFT), chemists can calculate the electronic structure of a molecule to understand its reactivity. mdpi.com For instance, mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how a derivative might react with other reagents. nih.gov

Molecular docking simulations are another critical tool, particularly in drug discovery. nih.govnih.gov By modeling how a designed tetrahydropyridine derivative might bind to the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted biological activity. nih.govdovepress.com Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-like properties of virtual compounds early in the design process.

| Computational Tool | Methodology | Information Gained | Application to Derivative Design |

| Density Functional Theory (DFT) | Quantum mechanical modeling to determine the electronic structure of a molecule. mdpi.com | Electron density, orbital energies (HOMO/LUMO), reaction energy barriers. mdpi.com | Predicting sites of electrophilic/nucleophilic attack; assessing the stability of proposed derivatives. |

| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.gov | Binding affinity (scoring), binding pose, key intermolecular interactions (e.g., hydrogen bonds). nih.govnih.gov | Designing derivatives with enhanced binding to a specific biological target (e.g., an enzyme or receptor). dovepress.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Conformational flexibility of the ligand; stability of the ligand-protein complex. | Assessing the dynamic behavior and stability of a designed derivative within a biological environment. |

| ADMET Prediction | In silico models based on large datasets to predict pharmacokinetic and toxicity properties. | Drug-likeness, solubility, permeability, metabolic stability, potential toxicity. dovepress.com | Filtering out derivatives with poor predicted drug-like properties before committing to synthesis. |

Q & A

Q. What synthetic routes are commonly employed for preparing Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate and its derivatives?

The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example, trifluoromethanesulfonic acid-mediated intramolecular cyclization of substituted tetrahydropyridines yields bicyclic derivatives with yields ranging from 79% to 88% . Key steps include:

- Precursor functionalization : Introducing substituents (e.g., methyl, hydroxymethyl) at specific positions.

- Acid-mediated cyclization : Using trifluoromethanesulfonic acid to generate electrophilic intermediates for ring closure.

- Purification : Column chromatography or recrystallization to isolate products.

Q. How is the structural characterization of this compound performed?

Advanced analytical techniques are critical:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic crystal system with ) .

- Spectroscopy :

- Elemental analysis : Validates purity (e.g., C 77.88%, H 9.15% for a methyl-substituted derivative) .

Advanced Research Questions

Q. What mechanistic insights explain the neurotoxic potential of structural analogs like MPTP, and how do they inform studies on this compound?

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induces Parkinsonism via selective dopaminergic neuron toxicity in the substantia nigra. Key mechanisms include:

- MAO-B activation : MPTP is metabolized to MPP, which inhibits mitochondrial complex I, causing oxidative stress and neuronal death .

- Comparative models : Studies show MPTP causes 60–70% loss of tyrosine hydroxylase (TH) in the striatum, while Rotenone (a complex I inhibitor) induces Lewy body formation, a hallmark of Parkinson’s disease .

- Implications for this compound : Structural similarities (e.g., tetrahydropyridine core) suggest potential interactions with MAO isoforms, warranting enzymatic inhibition assays and in vivo neurotoxicity screens.

Q. How do substituents on the tetrahydropyridine ring influence biological activity and metabolic stability?

- Methyl groups : Enhance lipophilicity, potentially increasing blood-brain barrier penetration.

- Hydroxymethyl groups : Introduce hydrogen-bonding capacity, altering binding affinity to targets like MAO .

- Carboxylate esters : Improve solubility but may reduce stability due to esterase-mediated hydrolysis.

- Example: Ethyl-MPTP-carboxylate shows reduced neurotoxicity compared to MPTP, likely due to altered metabolism .

Q. What experimental strategies resolve contradictions in neurotoxicity data between MPTP and Rotenone models?

Q. Methodological recommendations :

- Use combined behavioral tests (rotarod, open-field) and immunohistochemistry (TH, GFAP, Iba-1) to assess neurodegeneration .

- Measure mitochondrial oxygen consumption (Oxygraph-2k system) and complex I activity to differentiate mechanisms .

Methodological Best Practices

Q. How to optimize HPLC conditions for analyzing this compound and its metabolites?

Q. What in vitro assays are suitable for evaluating MAO inhibition by tetrahydropyridine derivatives?

- Fluorometric assays : Measure MAO-A/MAO-B activity using kynuramine or benzylamine substrates.

- IC determination : Compare inhibition potency (e.g., MPTP IC for MAO-B = 0.5 µM vs. Cl-PTP = 2.1 µM) .

Data Interpretation and Reproducibility

Q. How to address variability in mitochondrial dysfunction across neurotoxin models?

- Standardize dosing : MPTP (20–30 mg/kg in mice) vs. Rotenone (2.5–3 mg/kg) .

- Control for strain differences : C57BL/6 mice are more susceptible to MPTP than CD-1 strains.

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., TH expression across treatment cohorts) .

Emerging Research Directions

Q. Can this compound serve as a precursor for PET-MRI hybrid probes?

- Rationale : Analogues like 4-(2-fluoro-4-nitrophenoxy)-1-[C]methyl-1,2,3,6-tetrahydropyridine are explored for MAO-A imaging.

- Strategy : Incorporate radiolabels (e.g., C) and functional groups for dual-modal imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.